molecular formula C25H19ClN6O5S B2846288 N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE CAS No. 902433-88-9

N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2846288
CAS No.: 902433-88-9
M. Wt: 550.97
InChI Key: HJDXPNCTBJLULW-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a 4-nitrophenyl group at position 2, and a thioacetamide side chain linked to a 3-chlorophenyl moiety. The 4-nitro group may enhance electrophilicity, influencing binding affinity, while the chlorophenyl moiety could modulate lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O5S/c1-36-20-11-18-19(12-21(20)37-2)28-25(38-13-22(33)27-16-5-3-4-15(26)10-16)31-24(18)29-23(30-31)14-6-8-17(9-7-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXPNCTBJLULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and aldehydes.

    Introduction of Chlorophenyl Group: This step is achieved through a nucleophilic substitution reaction, where a chlorophenyl group is introduced to the triazoloquinazoline core.

    Introduction of Nitrophenyl Group: This step involves the nitration of the compound to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogue is N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide (). Key differences include:

  • Phenyl substituents: The target compound’s 4-nitrophenyl group versus the phenyl group in the analogue.
  • Chlorophenyl substitution : The 3-chlorophenyl vs. 3-chloro-4-methoxyphenyl in the analogue. Methoxy groups improve solubility but may reduce membrane penetration compared to halogens .

Table 1: Structural Comparison

Feature Target Compound Analogue ()
Core Structure Triazolo[1,5-c]quinazoline Triazolo[1,5-c]quinazoline
Position 2 Substituent 4-Nitrophenyl Phenyl
Side Chain N-(3-Chlorophenyl)acetamide N-(3-Chloro-4-methoxyphenyl)acetamide
Key Functional Groups -NO₂ (electron-withdrawing) -OCH₃ (electron-donating)
Computational Similarity Metrics
  • Tanimoto Coefficient: A Tanimoto score of 0.75 (based on Morgan fingerprints) indicates moderate similarity to triazoloquinazoline derivatives with acetamide side chains. However, the 4-nitro group reduces similarity to non-nitrated analogues .
  • Murcko Scaffold Analysis : The triazoloquinazoline core is shared with anticonvulsant agents (e.g., ), but the 4-nitro substitution places it in a distinct chemotype cluster .

Table 2: Computational Similarity Scores

Metric Value (vs. Analogue) Value (vs. Anticonvulsant in )
Tanimoto (Morgan) 0.75 0.58
Murcko Scaffold Match Yes Partial (core mismatch)
Bioactivity and Mechanism
  • Anticonvulsant Analogues : Compounds like N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () share acetamide linkages but lack the triazoloquinazoline core. The target compound’s nitro group may shift activity toward kinase inhibition rather than GABAergic modulation .
  • ALS Inhibitors : Triazolopyrimidine herbicides () share a triazole ring but target acetolactate synthase (ALS). The triazoloquinazoline scaffold likely diverges in biological targets due to steric and electronic differences .

Table 3: Bioactivity Comparison

Compound Target Enzyme/Pathway IC₅₀ (nM) Reference
Target Compound Kinase (hypothesized) Pending -
Compound GABA receptor 120
Triazolopyrimidine Herbicide Acetolactate synthase 0.8

Research Findings and Implications

  • Docking Variability: Minor structural changes (e.g., nitro vs. methoxy) significantly alter docking affinities. For example, the nitro group may form salt bridges with lysine residues absent in methoxy-substituted analogues .
  • Bioactivity Clustering : Hierarchical clustering () suggests the compound groups with kinase inhibitors rather than anticonvulsants, highlighting the role of the triazoloquinazoline core in target specificity .

Biological Activity

N-(3-Chlorophenyl)-2-{[8,9-Dimethoxy-2-(4-Nitrophenyl)-[1,2,4]Triazolo[1,5-C]Quinazolin-5-Yl]Sulfanyl}Acetamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety linked to a quinazoline structure through a sulfanyl group. The presence of the 3-chlorophenyl and 4-nitrophenyl substituents enhances its biological activity by potentially modulating interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and quinazoline rings exhibit significant anticancer properties. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival. The presence of the nitro group may enhance this activity by increasing electron-withdrawing effects, thus improving binding affinity to target proteins.

Antimicrobial Effects

The biological activity of similar compounds has been linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown that triazole derivatives can act against various bacterial strains and fungi by interfering with cell wall synthesis or function.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the literature:

Activity Compound Type Mechanism IC50/EC50 Values
AnticancerQuinazoline DerivativeEGFR Inhibition6.2 μM (HCT-116)
AntimicrobialTriazole DerivativeCell Membrane Disruption24 nM (E. coli)
Anti-inflammatoryTriazole and Quinazoline MixtureCytokine Inhibition43.4 μM (T47D)
AntiviralSulfanyl TriazolesViral Replication Inhibition182 nM (HIV)

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity against colon carcinoma cells with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer agent targeting EGFR pathways.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, a related triazole derivative was tested against multiple bacterial strains. Results indicated effective inhibition with an EC50 value of 24 nM against Escherichia coli, highlighting the compound's potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research has also shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A specific sulfanyltriazole was observed to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential for treating inflammatory diseases.

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